Cas no 42895-58-9 (14-Deoxy-11,12-didehydroandrographolide)

14-Deoxy-11,12-didehydroandrographolide 化学的及び物理的性質
名前と識別子
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- 2(5H)-Furanone, 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]-
- 14-Deoxy-11,12-didehydroandrographolide
- 2(5H)-Furanone, 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]
- AP-10
- DEOXY-11,12-DIDEHYDROANDROGRAPHOLIDE, 14-(P)
- DEOXY-11,12-DIDEHYDROANDROGRAPHOLIDE, 14-(SH)
- 14-dehydro Andrographolide
- 4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
- AP10
- 3-[(1E)-2-[(1R,4aS,5R,6R,8aR)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethenyl]- 2(5H)-furanone
- ent-(3β,11E)-3,19-Dihydroxy-8(17),11,13-labdatrien-16,15-olide
- 14-Deoxy-11,14-didehydroandrographolide
- [ "3", "19-Dihydroxylabda-8(17)", "11", "13-trien-16", "15-olide" ]
- 4-[2-[(4As,5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H
- 5S0X4YZJ0E
- 3-{(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one
- MLS001215174
- MEGxp0_000982
- HMS2881G03
- BBL010995
- STK802121
- NCGC0016364
- 3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one
- 4-[(E)-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-decalin-1-yl]vinyl]-2H-furan-5-one
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- MDL: MFCD07778081
- インチ: 1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+
- InChIKey: XMJAJFVLHDIEHF-AATRIKPKSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])(/C(/[H])=C(\[H])/C3C(=O)OC([H])([H])C=3[H])C(=C([H])[H])C([H])([H])C([H])([H])C2([H])C1(C([H])([H])[H])C([H])([H])O[H]
計算された属性
- せいみつぶんしりょう: 332.198759g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 332.198759g/mol
- 単一同位体質量: 332.198759g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 24
- 複雑さ: 605
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 332.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.17
- ゆうかいてん: 204-205 ºC
- PSA: 66.76000
- LogP: 2.76780
14-Deoxy-11,12-didehydroandrographolide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
14-Deoxy-11,12-didehydroandrographolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D271625-1g |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 1g |
$ 1445.00 | 2022-04-29 | ||
Chengdu Biopurify Phytochemicals Ltd | SBP02104-100mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 98% | 100mg |
$95 | 2023-07-26 | |
Chengdu Biopurify Phytochemicals Ltd | SBP02104-1000mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 98% | 1000mg |
$350 | 2023-07-26 | |
Chengdu Biopurify Phytochemicals Ltd | SBP02104-20mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 98% | 20mg |
$35 | 2023-09-20 | |
TRC | D271625-100mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 100mg |
$ 185.00 | 2022-04-29 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65768-1mg |
14-deoxy-11,12-didehydro Andrographolide |
42895-58-9 | 98% | 1mg |
¥891.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TQ0185-50 mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 99.13% | 50mg |
¥7900.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65768-500ug |
14-deoxy-11,12-didehydro Andrographolide |
42895-58-9 | 98% | 500ug |
¥528.00 | 2023-09-08 | |
Chengdu Biopurify Phytochemicals Ltd | SBP02104-20mg |
14-Deoxy-11,12-didehydroandrographolide |
42895-58-9 | 98% | 20mg |
$35 | 2023-07-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89631-10MG |
42895-58-9 | 10MG |
¥6526.45 | 2023-01-06 |
14-Deoxy-11,12-didehydroandrographolide 合成方法
ごうせいかいろ 1
14-Deoxy-11,12-didehydroandrographolide Raw materials
14-Deoxy-11,12-didehydroandrographolide Preparation Products
- 12(R),13(R)-12-hydroxyandrographolide (1020673-19-1)
- 14-Deoxyandrographolide (4176-97-0)
- 3-Oxoandrographolide (955428-65-6)
- 12(S),13(S)-12-hydroxyandrographolide (1020673-18-0)
- Andropanolide (869807-57-8)
- 2(3H)-Furanone, 3-[2-[(1R,4aS,5R,8aS)-decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-6-oxo-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-, (3Z,4S)- (1262950-29-7)
- 3-[(1E)-2-[(1R,4aS,5R,8aR)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-6-oxo-1-naphthalenyl]ethenyl]-2(5H)-furanone (919120-75-5)
- 14-Deoxy-11,12-didehydroandrographolide (42895-58-9)
14-Deoxy-11,12-didehydroandrographolide 関連文献
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Pukar Khanal,Yadu Nandan Dey,Rajesh Patil,Rupesh Chikhale,Manish M. Wanjari,Shailendra S. Gurav,B. M. Patil,Bhavana Srivastava,Sudesh N. Gaidhani RSC Adv. 2021 11 5065
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2. Minor diterpenoid constituents of Andrographis paniculata NeesAlan Balmain,Joseph D. Connolly J. Chem. Soc. Perkin Trans. 1 1973 1247
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James R. Hanson Nat. Prod. Rep. 2012 29 890
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Quy T. N. Tran,W. S. Daniel Tan,W. S. Fred Wong,Christina L. L. Chai Nat. Prod. Rep. 2021 38 682
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Ponnam Devendar,Arigari Niranjana Kumar,M. S. Bethu,Amtul Zehra,R. Pamanji,J. Venkateswara Rao,Ashok Kumar Tiwari,Balasubramanian Sridhar,K. V. N. Satya Srinivas,J. Kotesh Kumar RSC Adv. 2015 5 93122
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Dinesh Kumar,Pooja Sharma,Shabu,Ramandeep Kaur,Maloba M. M. Lobe,Girish K. Gupta,Fidele Ntie-Kang RSC Adv. 2021 11 17936
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7. A conformational study of diterpenoid lactones isolated from the chinese medicinal herb andrographis paniculataCraig J. Medforth,R. Shihman Chang,Gai-Qing Chen,Marilyn M. Olmstead,Kevin M. Smith J. Chem. Soc. Perkin Trans. 2 1990 1011
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Ponnam Devendar,Vadithe Lakshma Nayak,Dharmendra Kumar Yadav,Arigari Niranjana Kumar,Jonnala Kotesh Kumar,KVN Satya Srinivas,Balasubramanian Sridhar,Feroz Khan,Kakaraparthi Pandu Sastry,Sistla Ramakrishna Med. Chem. Commun. 2015 6 898
14-Deoxy-11,12-didehydroandrographolideに関する追加情報
Compound CAS No. 42895-58-9: 14-Deoxy-11,12-didehydroandrographolide
The compound CAS No. 42895-58-9, also known as 14-deoxy-11,12-didehydroandrographolide, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and natural product research. This compound is a derivative of andrographolide, a well-known diterpenoid lactone isolated from the plant *Andrographis paniculata*, which has been extensively studied for its pharmacological properties.
Andrographolide itself is renowned for its anti-inflammatory, antiviral, and anticancer activities, and the structural modifications in 14-deoxy-11,12-didehydroandrographolide have been shown to enhance certain bioactivities while potentially reducing toxicity. Recent studies have focused on the chemical structure of this compound, particularly the removal of the hydroxyl group at position 14 and the introduction of a double bond between positions 11 and 12, which significantly alters its physicochemical properties.
One of the most intriguing aspects of CAS No. 42895-58-9 is its pharmacokinetic profile. Researchers have reported improved solubility and bioavailability compared to its parent compound, making it a promising candidate for drug development. This improvement is attributed to the structural changes that reduce steric hindrance and enhance lipophilicity, which are critical factors in drug delivery systems.
The synthesis of 14-deoxy-11,12-didehydroandrographolide has been optimized through various methodologies, including semisynthesis from natural sources and total synthesis using advanced organic chemistry techniques. These methods have not only facilitated the production of this compound but also provided insights into the stereochemistry and regioselectivity of related diterpenoids.
Recent advancements in biological activity studies have highlighted the potential of CAS No. 42895-58-9 as an anticancer agent. Preclinical trials have demonstrated its ability to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a high therapeutic index. Additionally, this compound has shown synergistic effects when combined with conventional chemotherapeutic agents, which could pave the way for novel cancer treatment strategies.
In terms of therapeutic applications, CAS No. 42895-58-9 is being explored for its potential in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its anti-inflammatory properties are thought to be mediated through modulation of key signaling pathways like NF-kB and MAPK.
Another area of active research is the mechanism of action of this compound at the molecular level. Studies using advanced techniques such as X-ray crystallography and molecular docking have provided insights into how it interacts with target proteins, offering a deeper understanding of its pharmacodynamics.
The development of analytical methods for the characterization and quantification of CAS No. 42895-58-9 has also been a focus area. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure precise analysis and quality control during synthesis and formulation.
Looking ahead, the future prospects for CAS No. 42895-58-9 are promising. Collaborative efforts between academia and industry are expected to accelerate its progression from preclinical studies to clinical trials. Furthermore, ongoing research into its biosynthesis could unlock new avenues for sustainable production methods.
In conclusion, CAS No. 42895-58-9, or 14-deoxy-11,12-didehydroandrographolide, represents a significant advancement in natural product chemistry with immense potential in drug discovery and development.
42895-58-9 (14-Deoxy-11,12-didehydroandrographolide) 関連製品
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